molecular formula C20H23BrN6O2 B14091942 3-(4-bromobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

3-(4-bromobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14091942
M. Wt: 459.3 g/mol
InChI Key: HLDXMAMZRLJTSU-UHFFFAOYSA-N
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Description

3-(4-bromobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromobenzyl group, a dimethylaminoethyl group, and an imidazo[2,1-f]purine core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the bromobenzyl and dimethylaminoethyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

3-(4-bromobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The bromobenzyl and dimethylaminoethyl groups play crucial roles in binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-bromobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:

  • 3-bromobenzyl-4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide
  • 4-bromobenzyl-4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl sulfide

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of bromobenzyl and dimethylaminoethyl groups, along with the imidazo[2,1-f]purine core, makes it a versatile compound for various research applications.

Properties

Molecular Formula

C20H23BrN6O2

Molecular Weight

459.3 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H23BrN6O2/c1-13-11-26-16-17(22-19(26)25(13)10-9-23(2)3)24(4)20(29)27(18(16)28)12-14-5-7-15(21)8-6-14/h5-8,11H,9-10,12H2,1-4H3

InChI Key

HLDXMAMZRLJTSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C

Origin of Product

United States

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